n1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine dihydrochloride
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Overview
Description
N1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C15H23Cl2N3O It is known for its unique structure, which includes a quinoline ring substituted with a methoxy group and a pentane chain with diamine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine dihydrochloride typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives and aldehydes or ketones.
Methoxylation: The quinoline ring is then methoxylated using methanol and a suitable catalyst.
Attachment of the Pentane Chain: The pentane chain with diamine functionality is attached to the quinoline ring through nucleophilic substitution reactions.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
N1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring or the pentane chain.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, alkoxides.
Major Products Formed
Quinoline N-oxides: Formed through oxidation.
Tetrahydroquinoline Derivatives: Formed through reduction.
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
N1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as an inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The methoxy group and the diamine functionality play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N1-(6-Methoxy-quinolin-8-yl)-pentane-1,3-diamine: Similar structure but with a different position of the diamine group.
6-Methoxy-quinoline: Lacks the pentane chain and diamine functionality.
Quinoline: The parent compound without methoxy and pentane substitutions.
Uniqueness
N1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.2ClH/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14;;/h4,6,8-11,17H,3,5,7,16H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWYFQYAIHDLFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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